![molecular formula C22H16BrN3 B15160408 1-(3-Bromophenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline CAS No. 654650-75-6](/img/structure/B15160408.png)
1-(3-Bromophenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromophenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that features a pyrazoloquinoline core structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromophenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, the reaction of 3-bromoaniline with phenylhydrazine followed by cyclization with a suitable diketone can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: 1-(3-Bromophenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Halogen substitution reactions can occur, particularly at the bromine site, using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents.
Major Products:
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted pyrazoloquinolines.
科学的研究の応用
1-(3-Bromophenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and as a precursor in organic synthesis.
作用機序
The mechanism of action of 1-(3-Bromophenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in cell proliferation, making it a candidate for anticancer research. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
類似化合物との比較
Quinoline: A simpler structure with similar heterocyclic properties.
Pyrazoloquinoline: Compounds with variations in the substitution pattern on the pyrazoloquinoline core.
Phenylhydrazine Derivatives: Compounds with similar reactivity and potential biological activities.
Uniqueness: 1-(3-Bromophenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline is unique due to the presence of both bromophenyl and phenyl groups, which can influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in medicinal applications .
特性
CAS番号 |
654650-75-6 |
|---|---|
分子式 |
C22H16BrN3 |
分子量 |
402.3 g/mol |
IUPAC名 |
1-(3-bromophenyl)-3-phenyl-4,5-dihydropyrazolo[4,3-c]quinoline |
InChI |
InChI=1S/C22H16BrN3/c23-16-9-6-10-17(13-16)26-22-18-11-4-5-12-20(18)24-14-19(22)21(25-26)15-7-2-1-3-8-15/h1-13,24H,14H2 |
InChIキー |
WWRYSKPOEAPULC-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(C3=CC=CC=C3N1)N(N=C2C4=CC=CC=C4)C5=CC(=CC=C5)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


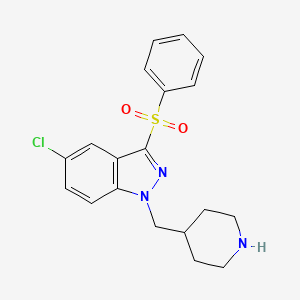
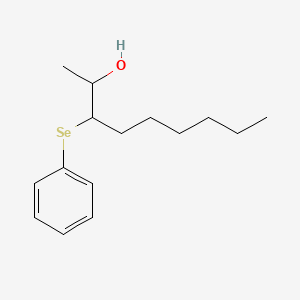
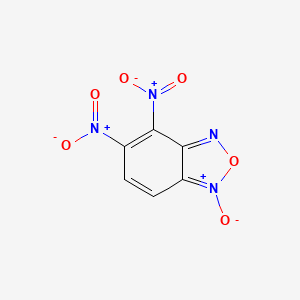
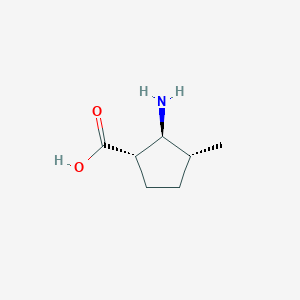
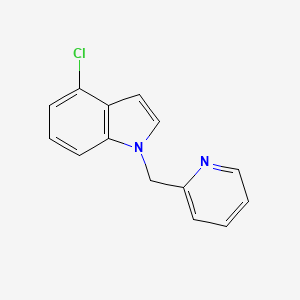
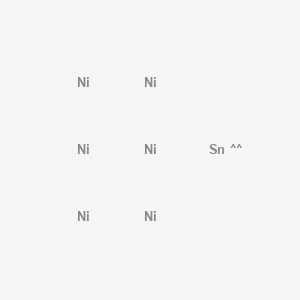
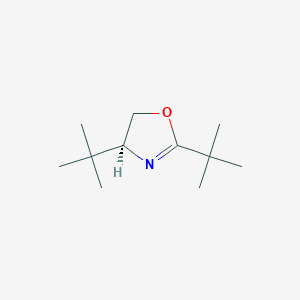
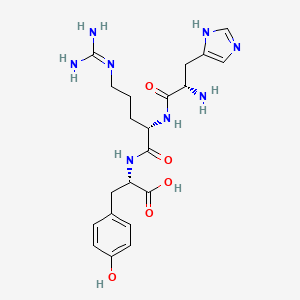
![2-Benzothiazolecarboxamide, 7-nitro-5-[(trifluoromethyl)thio]-, 3-oxide](/img/structure/B15160368.png)
![1-{4-[(Naphthalen-2-yl)oxy]but-2-yn-1-yl}piperidine](/img/structure/B15160376.png)

![3-[(4-Bromobenzoyl)oxy]-N,N,N-trimethylpropan-1-aminium chloride](/img/structure/B15160398.png)
![1H-Indazole, 1-[1-(phenylmethyl)-3-piperidinyl]-3-(phenylsulfonyl)-](/img/structure/B15160402.png)
![1-Hexyl-3,4,7-trioxabicyclo[4.1.0]heptane](/img/structure/B15160404.png)
